molecular formula C8H19ClN2O3 B2866402 Tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride CAS No. 2411180-32-8

Tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride

Cat. No.: B2866402
CAS No.: 2411180-32-8
M. Wt: 226.7
InChI Key: PCTCLLZTTRWASL-ZCFIWIBFSA-N
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Description

Tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride is a chemical compound with the CAS Number: 2378503-61-6 . It has a molecular weight of 226.7 and its IUPAC name is tert-butyl (2-amino-3-hydroxypropyl)carbamate hydrochloride . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2O3.ClH/c1-8(2,3)13-7(12)10-4-6(9)5-11;/h6,11H,4-5,9H2,1-3H3,(H,10,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder and is typically stored at 4 degrees Celsius . It has a molecular weight of 226.7 .

Scientific Research Applications

  • Intermediate for Synthesis of Nucleotides Analogues Tert-butyl carbamate derivatives are crucial intermediates in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. These compounds play a significant role in the development of antiviral and anticancer therapeutics due to their structural similarity to natural nucleotides (Ober, Marsch, Harms, & Carell, 2004).

  • Photoredox-Catalyzed Amination Tert-butyl carbamates are used in photoredox-catalyzed aminations, facilitating the assembly of diverse organic compounds like 3-aminochromones under mild conditions. This process is important for creating complex structures in pharmaceuticals and materials science (Wang et al., 2022).

  • Chemical Transformations in Organic Synthesis The use of tert-butyl carbamates in organic synthesis includes transformations like N-tert-butyldimethylsilyloxycarbonyl group formation. These transformations are critical for synthesizing complex organic molecules with applications in medicinal chemistry and material science (Sakaitani & Ohfune, 1990).

  • Enzymatic Kinetic Resolution Tert-butyl carbamates are subject to enzymatic kinetic resolution, a process essential for creating optically pure enantiomers of organic compounds. This is particularly relevant in the synthesis of chiral organoselenanes and organotelluranes, which have applications in asymmetric synthesis and pharmaceuticals (Piovan, Pasquini, & Andrade, 2011).

  • Synthesis of Bioactive Compounds Tert-butyl carbamates serve as intermediates in the synthesis of biologically active compounds, such as those exhibiting cytotoxic activity against carcinoma cell lines. They are crucial for developing new therapeutics and understanding disease mechanisms (Tang et al., 2014).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3.ClH/c1-8(2,3)13-7(12)10-4-6(9)5-11;/h6,11H,4-5,9H2,1-3H3,(H,10,12);1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWADBBYVXJJLSN-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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